Cas no 2097926-26-4 (1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea)

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea is a synthetic urea derivative characterized by its distinct molecular structure, incorporating both chlorophenyl and cyclopropylpyridinyl moieties. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate or active ingredient. The presence of the chlorophenyl group enhances lipophilicity, while the cyclopropylpyridinyl component may contribute to selective binding interactions. Its well-defined chemical properties make it suitable for structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its utility in exploratory research and targeted applications.
1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea structure
2097926-26-4 structure
Product name:1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
CAS No:2097926-26-4
MF:C17H18ClN3O
MW:315.797322750092
CID:5469688

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
    • 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
    • Inchi: 1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22)
    • InChI Key: APCYGQSURKQCRA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC(NCC1=CN=C(C=C1)C1CC1)=O

Computed Properties

  • Exact Mass: 315.1138399 g/mol
  • Monoisotopic Mass: 315.1138399 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54
  • Molecular Weight: 315.8

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-5528-5μmol
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6573-5528-2mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
2mg
$59.0 2023-09-07
Life Chemicals
F6573-5528-20μmol
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6573-5528-3mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
3mg
$63.0 2023-09-07
Life Chemicals
F6573-5528-5mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
5mg
$69.0 2023-09-07
Life Chemicals
F6573-5528-30mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
30mg
$119.0 2023-09-07
Life Chemicals
F6573-5528-20mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
20mg
$99.0 2023-09-07
Life Chemicals
F6573-5528-2μmol
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6573-5528-1mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
1mg
$54.0 2023-09-07
Life Chemicals
F6573-5528-10mg
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
2097926-26-4
10mg
$79.0 2023-09-07

Additional information on 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

Research Brief on 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS: 2097926-26-4)

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS: 2097926-26-4) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique urea scaffold and substituted aromatic rings, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its mechanism of action and therapeutic efficacy.

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea involves a multi-step process, starting with the preparation of key intermediates such as 6-cyclopropylpyridin-3-amine and 4-chlorobenzyl isocyanate. Recent advancements in synthetic methodologies have improved the yield and purity of the final product, facilitating its use in further biological studies. The compound's structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its chemical integrity and reproducibility.

In terms of biological activity, 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea has demonstrated potent inhibitory effects against several target proteins, including kinases and proteases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits nanomolar affinity for a specific kinase involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, in vitro assays have revealed its ability to disrupt protein-protein interactions critical for cancer cell survival, highlighting its potential as an anticancer therapeutic.

Further preclinical evaluations have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have shown that 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea possesses favorable bioavailability and metabolic stability, making it a viable candidate for further development. However, challenges such as off-target effects and potential toxicity require additional optimization and validation in animal models.

In conclusion, 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS: 2097926-26-4) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and potent biological activities make it a valuable subject for ongoing research. Future studies should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and advancing it through preclinical and clinical development stages. The continued exploration of this compound may yield significant contributions to the treatment of various diseases, including inflammation and cancer.

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